Iron(III)meso-tetrakis(4-chlorophenyl)porphine-|I-oxodimer
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Overview
Description
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer is a metalloporphyrin compound characterized by its unique structure, which includes two iron(III) porphyrin complexes connected via an oxygen atom. Each porphyrin complex is surrounded by four 4-chlorophenyl groups. This compound is known for its high thermal stability and distinct purple color .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 4-chlorophenyl porphyrin iron: This involves reacting iron(III) chloride with a porphyrin ligand to form 4-chlorophenyl porphyrin iron.
Formation of Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer: The 4-chlorophenyl porphyrin iron is then reacted with an appropriate amount of oxygen under controlled conditions to form the μ-oxodimer.
Industrial Production Methods
While specific industrial production methods are not detailed, the synthesis generally involves the same steps as the laboratory preparation but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer undergoes various types of reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the 4-chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can result in modified porphyrin complexes .
Scientific Research Applications
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and hydrogenation reactions.
Biology: The compound is studied for its potential role in mimicking biological processes involving metalloporphyrins.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool.
Industry: It is used in the development of optical materials and solar cells due to its strong absorption in the UV-visible spectrum
Mechanism of Action
The mechanism by which Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer exerts its effects involves its ability to facilitate electron transfer reactions. The iron centers can undergo redox changes, allowing the compound to participate in various catalytic cycles. The porphyrin ring structure also plays a crucial role in stabilizing the reactive intermediates formed during these reactions .
Comparison with Similar Compounds
Similar Compounds
- Iron(III)meso-tetrakis(4-hydroxyphenyl)porphine-μ-oxodimer
- Iron(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer
- Iron(III)meso-tetrakis(4-methoxyphenyl)porphine-μ-oxodimer
Uniqueness
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer is unique due to the presence of 4-chlorophenyl groups, which influence its electronic properties and reactivity. This makes it particularly effective in certain catalytic applications compared to its analogs with different substituents .
Properties
Molecular Formula |
C88H48Cl8Fe2N8O |
---|---|
Molecular Weight |
1628.7 g/mol |
IUPAC Name |
iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/2C44H24Cl4N4.2Fe.O/c2*45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;/h2*1-24H;;;/q2*-2;2*+3;-2 |
InChI Key |
SBPSQOVLKVHOFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[O-2].[Fe+3].[Fe+3] |
Origin of Product |
United States |
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